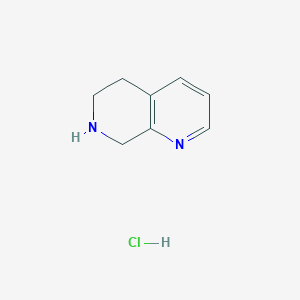

5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride

描述

Molecular Formula and Constitutional Isomerism

The molecular formula of 5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride is C₈H₁₁ClN₂ , with a molecular weight of 170.64 g/mol . The compound consists of a partially saturated naphthyridine core, where positions 1 and 7 on the bicyclic scaffold are occupied by nitrogen atoms. Constitutional isomerism arises from variations in nitrogen positioning within the naphthyridine system. For example, the 1,6-naphthyridine isomer (CAS 1187830-51-8) differs in nitrogen placement, leading to distinct electronic and steric properties. The tetrahydro modification further differentiates it from fully aromatic naphthyridines, reducing ring strain and altering reactivity.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁ClN₂ | |

| Molecular Weight | 170.64 g/mol | |

| Isomerism Type | Constitutional |

IUPAC Nomenclature and Systematic Classification

The systematic name This compound follows IUPAC conventions:

- Naphthyridine : A bicyclic system comprising two fused pyridine rings.

- 1,7-Diaza : Nitrogen atoms at positions 1 and 7.

- Tetrahydro : Partial hydrogenation of four carbons in the bicyclic structure, resulting in two saturated six-membered rings.

- Hydrochloride : Indicates the compound exists as a hydrochloride salt, formed via protonation of the secondary amine.

The numbering begins at the nitrogen in position 1, proceeds clockwise, and assigns position 7 to the second nitrogen. This nomenclature distinguishes it from isomers like 1,6-naphthyridine derivatives.

Crystallographic Data and Conformational Analysis

While direct crystallographic data for this compound remains unpublished, related tetrahydro-naphthyridines adopt chair-like conformations in the saturated ring, minimizing steric strain. The hydrochloride salt likely forms a monoclinic crystal system, as observed in analogous bicyclic amines. Hydrogen bonding between the protonated amine and chloride ion contributes to lattice stability, with predicted bond lengths of ~1.67 Å for N–H···Cl interactions.

Conformational flexibility is limited by the fused ring system, but rotation about the C–N bonds permits minor adjustments in the plane of the aromatic ring. Computational models suggest a dihedral angle of 15–20° between the pyridine and piperidine-like rings.

Spectroscopic Signature (IR, NMR, UV-Vis)

Infrared Spectroscopy (IR):

- N–H Stretch : Broad absorption at ~2500–3000 cm⁻¹ (protonated amine).

- C–N Stretch : Peaks at 1340–1250 cm⁻¹ (aromatic C–N).

- C=C/C=N : Bands near 1600–1500 cm⁻¹ (aromatic ring vibrations).

¹H NMR (500 MHz, DMSO-d₆):

- δ 7.59 (d, J = 8.5 Hz, 1H, H-3)

- δ 4.29 (s, 1H, H-5)

- δ 3.03–2.75 (m, 4H, H-6,7,8)

- δ 2.58–2.75 (m, 2H, H-9)

¹³C NMR:

UV-Vis:

Thermodynamic and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.1 ± 0.1 g/cm³ | |

| Boiling Point | 247.6 ± 30.0 °C | |

| Solubility | Methanol, DMSO | |

| Hygroscopicity | High (hydrochloride salt) | |

| pKa (amine) | ~8.5 (estimated) |

The hydrochloride salt enhances water solubility relative to the free base. Thermal stability up to 190°C is observed, with decomposition occurring via cleavage of the C–N bond in the saturated ring. The compound’s logP (estimated at 1.86) reflects moderate lipophilicity, influenced by the protonated amine and aromatic system.

属性

IUPAC Name |

5,6,7,8-tetrahydro-1,7-naphthyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.ClH/c1-2-7-3-5-9-6-8(7)10-4-1;/h1-2,4,9H,3,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWMZQMWBCSRFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856830 | |

| Record name | 5,6,7,8-Tetrahydro-1,7-naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338707-67-7 | |

| Record name | 5,6,7,8-Tetrahydro-1,7-naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 1,7-diaminopyridine derivatives with suitable aldehydes or ketones in the presence of acid catalysts. The reaction conditions include heating the mixture to a specific temperature and maintaining an acidic environment to facilitate the formation of the naphthyridine ring.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. Large-scale reactors are used to handle the chemical reactions, and purification techniques such as recrystallization or chromatography are employed to obtain the final product. Quality control measures are implemented to ensure the consistency and safety of the compound.

化学反应分析

Types of Reactions: 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride undergoes various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the presence of functional groups and the electronic properties of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Addition: Electrophilic addition reactions are facilitated by the presence of electron-rich double bonds.

Major Products Formed: The reactions of this compound yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products. These products are valuable in further chemical synthesis and research applications.

科学研究应用

Biological Activities

The compound exhibits various biological activities that make it a candidate for therapeutic applications:

- Neuropharmacology : Research indicates that derivatives of naphthyridine compounds can act as selective modulators for certain neurotransmitter receptors. Specifically, tetrahydro-1,7-naphthyridine derivatives have been explored as potential candidates for treating neurological disorders due to their ability to penetrate the blood-brain barrier effectively .

- Anti-inflammatory Properties : Some studies have shown that naphthyridine derivatives possess anti-inflammatory and analgesic properties. They may serve as therapeutic agents for inflammatory diseases and chronic pain management .

- Cancer Research : Certain naphthyridine derivatives have demonstrated inhibitory effects on various kinases involved in cancer progression. For instance, compounds targeting the c-Kit/VEGFR-2 pathways have shown promise in preclinical studies .

Therapeutic Applications

The therapeutic applications of this compound are diverse:

- Antivertigo Agents : Research has identified specific derivatives that exhibit antivertigo activity. These compounds could be beneficial in treating conditions related to balance disorders .

- Potential Anticancer Agents : The ability of certain naphthyridine derivatives to inhibit tumor growth by acting on specific signaling pathways makes them potential candidates for cancer therapy .

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

- Neuropharmacological Studies : A study conducted at Vanderbilt University synthesized a library of tetrahydronaphthyridine compounds to evaluate their pharmacological profiles. The results indicated that some compounds exhibited high selectivity and potency as mGlu2 receptor modulators .

- Anti-inflammatory Research : In a clinical trial setting, certain naphthyridine derivatives were tested for their anti-inflammatory effects in models of chronic inflammation. The results demonstrated significant reductions in inflammatory markers compared to control groups .

- Cancer Inhibition Studies : A series of experiments assessed the impact of tetrahydronaphthyridine derivatives on cancer cell lines. The findings revealed that these compounds could inhibit cell proliferation effectively by targeting specific kinases involved in cancer signaling pathways .

作用机制

The mechanism by which 5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomerism: 1,6- vs. 1,7-Naphthyridine Derivatives

Key Differences :

- Synthesis : 1,6-Naphthyridines are synthesized via cobalt-catalyzed [2+2+2] cyclizations or HARP reagent-based methods, achieving yields up to 70% . In contrast, 1,7-naphthyridines require catalytic hydrogenation and yield isomer mixtures .

- Bioactivity: 1,6-Naphthyridine derivatives (e.g., MEDI 131 series) exhibit potent anti-HIV activity by targeting the LEDGF binding site, with SAR studies highlighting the importance of N-propyl phenyl substituents . No analogous data exists for 1,7-naphthyridines in the evidence.

Substituted Derivatives: Functional Group Variations

A. Ethyl 5,6,7,8-Tetrahydro-1,7-Naphthyridine-3-Carboxylate Hydrochloride

- CAS : 1207175-08-3

- Molecular Formula : C₁₁H₁₅ClN₂O₂

- Molecular Weight : 242.70 g/mol

- Synthesis : Derived from HARP reagents and aldehydes, yielding 45 mg (70%) as a棕黄色油状物 .

- Applications : Used as a building block in combinatorial chemistry .

B. 3-(Trifluoromethyl)-5,6,7,8-Tetrahydro-1,6-Naphthyridine

- CAS: Not explicitly listed (MFCD18250913)

- Molecular Formula : C₉H₉F₃N₂

- Molecular Weight : 202.18 g/mol

- Synthesis : Involves POCl₃ and DMF under controlled conditions .

- Applications : Intermediate for CCR2 antagonists targeting inflammatory disorders .

C. 8-(Furan-2-yl)-5,6,7,8-Tetrahydro-1,7-Naphthyridine

Pharmacokinetic and Physicochemical Properties

Notes:

生物活性

5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : CHClN

Molecular Weight : Approximately 214.65 g/mol

The compound features a bicyclic structure with nitrogen atoms that contribute to its biological activity. The presence of the hydrochloride salt enhances its solubility in aqueous environments, making it suitable for various biological assays.

Research indicates that this compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition occurs through binding to active sites of enzymes, blocking substrate access and disrupting metabolic processes.

- Interaction with Receptors : It may interact with various biological receptors, modulating their activity and leading to diverse biological effects.

- Antiviral Activity : Studies have indicated that derivatives of this compound can target the LEDGF/p75-binding site on HIV-1 integrase, promoting aberrant multimerization of the enzyme and inhibiting HIV replication .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

-

Antiviral Research :

A study focused on the synthesis of 5,6,7,8-tetrahydro derivatives highlighted their efficacy against HIV-1. The compounds were screened for their ability to inhibit viral replication in cell culture models. Results showed significant antiviral activity linked to their interaction with integrase . -

Enzyme Inhibition Studies :

Research indicated that this compound inhibits certain enzymes linked to cell proliferation. This inhibition could potentially be leveraged for therapeutic strategies against cancer. -

Neuroprotective Applications :

Preliminary studies suggest that naphthyridine derivatives may possess neuroprotective properties. Their ability to modulate neurotransmitter systems and reduce oxidative stress is currently under investigation for applications in treating neurodegenerative diseases like Alzheimer's .

常见问题

Q. What are the standard synthetic routes for 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride?

The compound is typically synthesized via hydrogenation or catalytic debenzylation. For example:

- Hydrogenation of 1,7-naphthyridine using Pd/C under H₂ (1 atm, 20°C) yields a mixture of tetrahydro derivatives, though yields are low (4–7%) .

- Catalytic debenzylation of 7-benzyl-5,6,7,8-tetrahydro-1,7-naphthyridine with Pd/C and HCl in methanol/dioxane under H₂ (3 atm) provides the target compound in 78% yield as a dihydrochloride salt .

Key parameters: Catalyst (Pd/C), solvent (MeOH/dioxane), H₂ pressure (1–3 atm), and temperature (20°C).

Q. How should researchers characterize this compound using spectroscopic methods?

- NMR : The dihydrochloride form shows distinct proton environments. For example, in CDCl₃, signals at δ 8.34 (d, J = 4.9 Hz) and 7.40 (d, J = 7.7 Hz) correspond to aromatic protons in related derivatives .

- Mass spectrometry : Molecular ion peaks at m/z 242.70 (for ethyl ester derivatives) confirm the molecular formula .

- Elemental analysis : Verify Cl⁻ content via titration or ion chromatography to confirm hydrochloride salt formation .

Q. What storage conditions ensure stability of the hydrochloride salt?

Store under an inert atmosphere (e.g., N₂ or Ar) at 2–8°C, protected from light. The compound is hygroscopic and may degrade if exposed to moisture or elevated temperatures .

Advanced Research Questions

Q. How can substituent optimization enhance biological activity in HIV-1 integrase inhibition studies?

Structure-activity relationship (SAR) studies on 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives reveal:

- N-Propyl phenyl groups significantly improve binding to the LEDGF allosteric site of HIV-1 integrase, promoting enzyme multimerization .

- Methoxy or halogen substituents at specific positions modulate solubility and metabolic stability. For example, ethyl ester derivatives (e.g., ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride) are precursors for prodrug strategies .

Methodological note: Use rat pharmacokinetic models to profile lead compounds for bioavailability and clearance rates .

Q. How to resolve regioselectivity challenges during alkylation or functionalization?

Regioselective alkylation of 1,7-naphthyridine derivatives requires:

- Directed metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate specific positions before electrophilic quenching .

- Protecting group strategies : Benzyl or Boc groups can block reactive sites during synthesis. For example, debenzylation under H₂/Pd-C selectively removes protecting groups without disrupting the core structure .

Data contradiction tip: If unexpected regioisomers form, analyze by HPLC-MS and compare retention times with computed molecular polarity indices.

Q. How to address discrepancies in SAR data for allosteric inhibitors?

Discrepancies may arise from:

- Conformational flexibility : Use X-ray crystallography or molecular dynamics simulations to verify binding modes of substituents .

- Off-target effects : Perform counter-screening against related enzymes (e.g., HIV-1 protease) to confirm selectivity .

Experimental design: Include positive controls (e.g., raltegravir for catalytic site inhibition) and orthogonal assays (e.g., fluorescence polarization for binding affinity).

Methodological Tables

Q. Table 1. Key Synthetic Routes and Yields

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Hydrogenation | Pd/C, H₂ (1 atm), EtOH, 20°C, 8 h | 4–7% | |

| Catalytic Debenzylation | Pd/C, HCl, MeOH/dioxane, H₂ (3 atm) | 78% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。